2-Bromo-3-methyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-methyl-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that such compounds often interact with specific enzymes or receptors in the body .
Mode of Action
It’s known that such compounds often work by binding to their target, thereby modulating its function .
Biochemical Pathways
It’s known that such compounds often affect pathways related to their target’s function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Such effects are typically related to the modulation of the function of the compound’s target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine. These factors can include pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-methyl-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate in palladium-catalyzed α-arylation reactions, which are crucial in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to the modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal conditions, but it can degrade over time, leading to the release of irritating gases and vapors . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Toxic or adverse effects have been observed at high doses, including potential toxicity to specific organs or tissues. These threshold effects are important considerations in the context of biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it can act as a substrate for specific enzymes, leading to the production of metabolites that influence cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters, which determine its movement within the cellular environment.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-methyl-5-(trifluoromethyl)pyridine using a brominating agent such as copper bromide in the presence of a solvent like acetonitrile. The reaction is typically carried out at room temperature for a few hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-methyl-5-(trifluoromethyl)pyridine has numerous applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the methyl group.
2-Bromo-5-(difluoromethyl)pyridine: Contains a difluoromethyl group instead of a trifluoromethyl group.
3-Methyl-5-(trifluoromethyl)pyridine: Lacks the bromine atom.
Uniqueness
2-Bromo-3-methyl-5-(trifluoromethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-bromo-3-methyl-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-12-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGBFMIZEULODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.